molecular formula C4H4N4O2S B12901101 n1-(1,3,4-Thiadiazol-2-yl)oxalamide CAS No. 92512-77-1

n1-(1,3,4-Thiadiazol-2-yl)oxalamide

Cat. No.: B12901101
CAS No.: 92512-77-1
M. Wt: 172.17 g/mol
InChI Key: RDENPLLDJWRJIV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(1,3,4-Thiadiazol-2-yl)oxalamide typically involves the reaction of 1,3,4-thiadiazole derivatives with oxalyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

N1-(1,3,4-Thiadiazol-2-yl)oxalamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted thiadiazole derivatives .

Scientific Research Applications

N1-(1,3,4-Thiadiazol-2-yl)oxalamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N1-(1,3,4-Thiadiazol-2-yl)oxalamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or DNA, leading to the inhibition or activation of various biological processes. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1-(1,3,4-Thiadiazol-2-yl)oxalamide is unique due to its specific substitution pattern and the presence of the oxalamide group. This structural feature contributes to its distinct chemical reactivity and biological activities, making it a valuable compound for various scientific and industrial applications .

Properties

CAS No.

92512-77-1

Molecular Formula

C4H4N4O2S

Molecular Weight

172.17 g/mol

IUPAC Name

N'-(1,3,4-thiadiazol-2-yl)oxamide

InChI

InChI=1S/C4H4N4O2S/c5-2(9)3(10)7-4-8-6-1-11-4/h1H,(H2,5,9)(H,7,8,10)

InChI Key

RDENPLLDJWRJIV-UHFFFAOYSA-N

Canonical SMILES

C1=NN=C(S1)NC(=O)C(=O)N

Origin of Product

United States

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